4-(Hydroxymethyl)-1-methyl-5-(thiophen-2-yl)pyrrolidin-2-one
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Overview
Description
4-(Hydroxymethyl)-1-methyl-5-(thiophen-2-yl)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidinone ring substituted with a hydroxymethyl group, a methyl group, and a thiophen-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-1-methyl-5-(thiophen-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thiophene derivative with a suitable amine and aldehyde can lead to the formation of the pyrrolidinone ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of laboratory-scale synthesis, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow chemistry and the use of efficient catalysts can be employed to enhance the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)-1-methyl-5-(thiophen-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The thiophen-2-yl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction can produce various alcohols or amines .
Scientific Research Applications
4-(Hydroxymethyl)-1-methyl-5-(thiophen-2-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-1-methyl-5-(thiophen-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
1-(4-(Naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one: This compound has a similar pyrrolidinone core but with different substituents.
1-(Pyrrolidin-1-yl-methyl)-4-(thiophen-2-yl-methyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one: Another compound with a pyrrolidinone ring and thiophene substitution.
Uniqueness
4-(Hydroxymethyl)-1-methyl-5-(thiophen-2-yl)pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethyl group provides additional reactivity, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
4-(hydroxymethyl)-1-methyl-5-thiophen-2-ylpyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-11-9(13)5-7(6-12)10(11)8-3-2-4-14-8/h2-4,7,10,12H,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHQEAACQDKXIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)CO)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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